molecular formula C17H24N6O3 B2558298 4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878414-19-8

4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2558298
CAS RN: 878414-19-8
M. Wt: 360.418
InChI Key: SHFUVGLLGJCAGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as MRS-2179, has been widely studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

MRS-2179 is a solid compound . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Receptor Affinity and Enzyme Activity

  • Receptor Affinity and Phosphodiesterases Activity : A study highlighted the synthesis and biological evaluation of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These compounds were tested for their affinity towards serotonin 5-HT(1A), 5-HT(6), 5-HT(7), and dopamine D2 receptors, as well as for their inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A. The research identified compounds with promising structures for further modification and study, indicating the potential for developing hybrid ligands with specified receptor and enzyme activities (Zagórska et al., 2016).

Synthesis and Characterization

  • Aminomethylation with Morpholine : Another study focused on the aminomethylation at C-3 of imidazopyridines with morpholine, presenting a novel methodology for the synthesis of aminomethylated derivatives under mild conditions. This protocol opens new avenues for the creation of derivatives with potential scientific and therapeutic applications (Mondal et al., 2017).

Photophysical and Sensing Properties

  • Photophysical and pH Sensing Properties : Research into tetranuclear Ru(II) complexes containing uncoordinated imidazole groups demonstrated their pH-dependent photophysical properties. These complexes act as proton-induced off-on-off luminescent sensors, showcasing the utility of such molecular designs in sensing applications (Cheng et al., 2016).

Anticancer Activity

  • Antiproliferative Activity : A study on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones revealed their antiproliferative activity against several human cancer cell lines. Among these compounds, one demonstrated good antiproliferative activity with low cytotoxicity towards normal cells, highlighting its potential as an anticancer agent (Liu et al., 2018).

Mechanism of Action

While the specific mechanism of action for MRS-2179 is not mentioned in the available resources, it is known that it acts as a purinergic receptor antagonist.

properties

IUPAC Name

4,6,7,8-tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-11-12(2)23-13-14(18-16(23)19(11)3)20(4)17(25)22(15(13)24)6-5-21-7-9-26-10-8-21/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFUVGLLGJCAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCN4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7,8-tetramethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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